molecular formula C11H15N5S B15447598 2-(Cyclopentylsulfanyl)-9-methyl-9H-purin-6-amine CAS No. 63177-74-2

2-(Cyclopentylsulfanyl)-9-methyl-9H-purin-6-amine

Cat. No.: B15447598
CAS No.: 63177-74-2
M. Wt: 249.34 g/mol
InChI Key: BKJQAFYUFGHKLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopentylsulfanyl)-9-methyl-9H-purin-6-amine is a synthetic purine derivative with the molecular formula C11H15N5S and a molecular weight of 249.34 g/mol . This compound is characterized by a cyclopentylsulfanyl group at the 2-position and a methyl group at the 9-position of the purine scaffold. While specific biological data and research applications for this exact molecule are not fully detailed in the public domain, its structure is closely related to other N-cyclopentyl and N-alkyl purine amines, which are of significant interest in medicinal chemistry and pharmacological research . For instance, structurally similar compounds, such as N6-cyclopentyladenosine, are well-known for their high affinity and selectivity as agonists for adenosine A1 receptors, making them valuable tools for studying cardiovascular and neurological functions . Researchers may explore this compound as a potential modulator of purinergic signaling pathways or as a key intermediate in the synthesis of more complex nucleoside analogues. Its defined structure and purity make it suitable for hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and biochemical screening. This product is intended for non-human research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

63177-74-2

Molecular Formula

C11H15N5S

Molecular Weight

249.34 g/mol

IUPAC Name

2-cyclopentylsulfanyl-9-methylpurin-6-amine

InChI

InChI=1S/C11H15N5S/c1-16-6-13-8-9(12)14-11(15-10(8)16)17-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H2,12,14,15)

InChI Key

BKJQAFYUFGHKLR-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(N=C(N=C21)SC3CCCC3)N

Origin of Product

United States

Biological Activity

The compound 2-(Cyclopentylsulfanyl)-9-methyl-9H-purin-6-amine is part of a broader class of purine derivatives that have garnered attention for their potential therapeutic applications, particularly in oncology and fibrotic diseases. This article explores the biological activity of this compound, drawing from recent research findings and case studies.

Overview of Purine Derivatives

Purine derivatives are recognized for their diverse biological activities, including anti-cancer, anti-inflammatory, and antifibrotic properties. The structural modifications in these compounds often influence their pharmacological profiles. The specific compound in focus, 2-(Cyclopentylsulfanyl)-9-methyl-9H-purin-6-amine, has been synthesized and evaluated for its biological activity, particularly as an antagonist of adenosine receptors and as a potential inhibitor of various kinases.

Antifibrotic Properties

Recent studies have highlighted the antifibrotic potential of purine derivatives. For instance, a series of 2,6,9-trisubstituted purines were synthesized and evaluated for their efficacy as A2A adenosine receptor antagonists. Among these compounds, derivatives exhibited significant inhibition of fibrogenic marker proteins in hepatic stellate cells. The mechanism was linked to the modulation of the cAMP/PKA/CREB signaling pathway, suggesting that 2-(Cyclopentylsulfanyl)-9-methyl-9H-purin-6-amine may also exert similar effects due to its structural similarities to other effective compounds .

Antitumor Activity

The compound's potential as an antitumor agent has been explored through various in vitro studies. A study focusing on kinase inhibitors demonstrated that similar purine derivatives showed significant cytotoxicity against several cancer cell lines, including MV4-11 and EOL-1. The inhibition of FLT3-ITD and PDGFRα pathways was noted as a critical mechanism for the observed antitumor activity . While specific data on 2-(Cyclopentylsulfanyl)-9-methyl-9H-purin-6-amine is limited, its structural characteristics suggest it may share these inhibitory properties.

Case Studies

  • Antifibrotic Mechanism : A study identified a related purine derivative that effectively reduced TGF-β1-induced fibrogenic markers in hepatic stellate cells. This suggests that 2-(Cyclopentylsulfanyl)-9-methyl-9H-purin-6-amine could be further investigated for its role in hepatic fibrosis treatment .
  • Cytotoxicity Against Cancer Cell Lines : In a broader evaluation of purine derivatives, compounds with similar structures showed promising results in inhibiting cell proliferation across various cancer types. These findings warrant further exploration into the specific activity of 2-(Cyclopentylsulfanyl)-9-methyl-9H-purin-6-amine against specific cancer cell lines .

Data Table: Summary of Biological Activities

Activity TypeCompound NameObserved EffectsReference
Antifibrotic2-(Cyclopentylsulfanyl)-9-methyl-9H-purin-6-amineModulates cAMP/PKA/CREB pathway
AntitumorRelated purine derivativesCytotoxicity against MV4-11 and EOL-1
Kinase InhibitionVarious purine derivativesInhibition of FLT3-ITD and PDGFRα

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substitution Patterns

The biological and physicochemical properties of purine derivatives are heavily influenced by substituents at the 2-, 6-, and 9-positions. Below is a comparative analysis of 2-(Cyclopentylsulfanyl)-9-methyl-9H-purin-6-amine with key analogues:

Table 1: Structural and Functional Comparison of Purin-6-amine Derivatives
Compound Name 2-Substituent 9-Substituent Molecular Weight (g/mol) Key Properties/Synthesis Reference
2-(Cyclopentylsulfanyl)-9-methyl-9H-purin-6-amine Cyclopentylsulfanyl Methyl 217.27 Not reported; potential lipophilicity
2-Chloro-N-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine Chloro, N-methyl Tetrahydro-2H-pyran-2-yl Not reported Synthesized via SNAr reaction
2-((5-Chlorothiophen-2-yl)ethynyl)-N-methyl-9H-purin-6-amine Ethynyl (5-Cl-thiophene) Methyl 290.0 (M+H) High yield (83–92%); Method B (coupling)
6-Chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine Chloro 3-Cl-4-F-phenyl Not reported Antifungal activity; multistep synthesis
2-(Cyclohexylethynyl)-9-methyl-9H-purin-6-amine Cyclohexylethynyl Methyl Not reported Synthesized via Pd/C hydrogenation
9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine Benzylsulfanyl Benzyl Not reported Cytotoxic potential; base-mediated cyclization

Impact of Substituent Position

    Q & A

    Q. Table 1: Comparison of Synthesis Methods

    SubstituentReagents/ConditionsKey Optimization FactorReference
    CyclopentylsulfanylCyclopentanethiol, K₂CO₃, DMF, 70°CSolvent polarity
    BenzylsulfanylBenzyl mercaptan, Et₃N, DMSO, 60°CBase strength

    What advanced techniques are used to characterize the molecular structure and tautomeric forms of this compound?

    Q. Basic

    • X-ray crystallography : Resolves bond lengths, angles, and hydrogen-bonding networks. For example, monoclinic space group P21/cP2_1/c with unit cell parameters a=16.73A˚,β=121.3a = 16.73 \, \text{Å}, \, \beta = 121.3^\circ is reported for analogs .
    • NMR spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify tautomeric equilibria (e.g., N7 vs. N9 protonation states) .
    • DFT calculations : Predict stable tautomers and electronic properties .

    Q. Table 2: Crystallographic Data for Analogous Compounds

    CompoundSpace Groupa(A˚)a \, (\text{Å})β(°)\beta \, (°)Reference
    9-Benzyl-6-benzylsulfanyl analogP21/cP2_1/c16.73121.3
    2-Chloro-N-ethyl-9-isopropyl analogP21P2_18.9298.5

    How does the cyclopentylsulfanyl group influence biological activity, and what mechanistic hypotheses exist?

    Basic
    The cyclopentylsulfanyl moiety enhances lipophilicity, improving membrane permeability. Mechanistic studies suggest:

    • Enzyme inhibition : Competitive binding to ATP-binding pockets (e.g., kinases) via sulfur-mediated interactions .
    • Nucleic acid intercalation : Planar purine ring stacks with DNA/RNA bases, while the sulfanyl group stabilizes binding .

    How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

    Q. Advanced

    • Substituent variation : Replacing cyclopentyl with bulkier groups (e.g., trimethoxybenzyl) increases steric hindrance, altering target selectivity .
    • Positional effects : Modifications at N9 (e.g., isopropyl vs. methyl) impact conformational flexibility and binding kinetics .

    Q. Table 3: SAR Trends in Purine Derivatives

    ModificationBiological ImpactReference
    C2 sulfanyl substitutionImproved kinase inhibition (IC₅₀ < 1 µM)
    N9 alkyl chain elongationEnhanced cytotoxicity (EC₅₀ reduced by 50%)

    What crystallographic strategies resolve structural ambiguities in purine derivatives?

    Q. Advanced

    • Twinned data refinement : SHELXL software handles pseudo-merohedral twinning in low-symmetry space groups .
    • Hydrogen-bond analysis : Mercury CSD tools map interactions (e.g., N–H⋯N/S) critical for packing stability .

    How should researchers address contradictions between solubility and bioactivity data?

    Q. Advanced

    • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) to improve solubility without altering active pharmacophores .
    • Formulation optimization : Use cyclodextrin complexes or nanoemulsions to enhance bioavailability .

    What experimental frameworks are recommended for evaluating enzyme inhibition?

    Q. Advanced

    • Assay design : Use kinetic assays (e.g., Ellman’s method for AChE) with controls for non-specific binding .
    • Docking simulations : AutoDock Vina predicts binding poses, guiding mutagenesis studies (e.g., ATP-binding pocket residues) .

    Q. Table 4: Key Parameters for AChE Inhibition Assays

    ParameterOptimal RangeImpact on Results
    Enzyme concentration0.1–0.5 U/mLPrevents substrate depletion
    Incubation time30–60 minEnsures equilibrium

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.